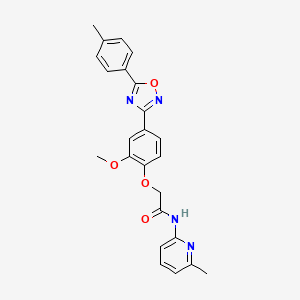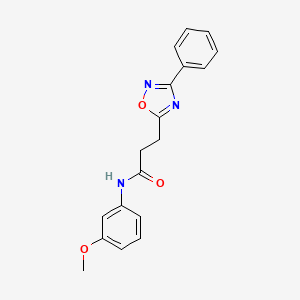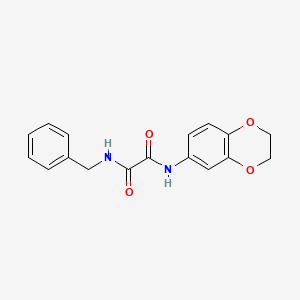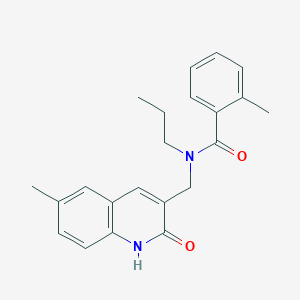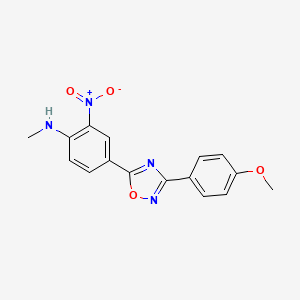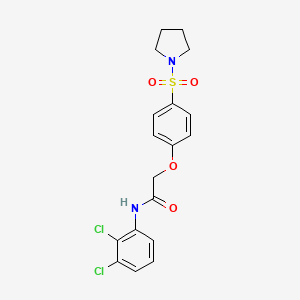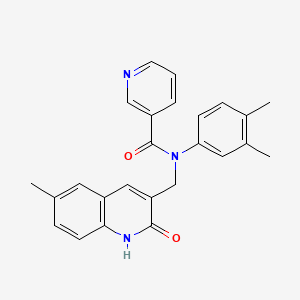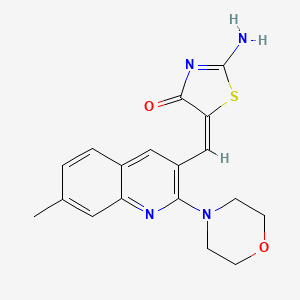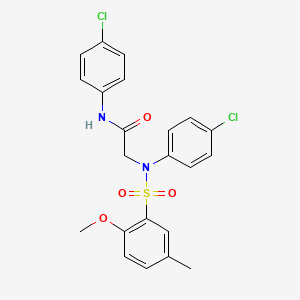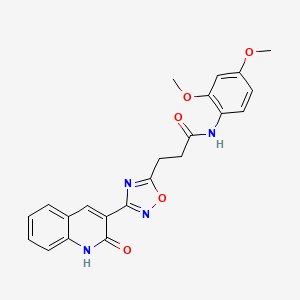
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, also known as CM-272, is a promising compound that has attracted significant attention in the field of medicinal chemistry. This compound has shown great potential for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves the inhibition of the proteasome, a complex protein structure that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide disrupts the normal cellular processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to inhibit the growth and proliferation of cancer cells, as well as to suppress angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). These effects are mediated by the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to possess anti-inflammatory activity, which may have implications for the treatment of inflammatory diseases. However, one of the limitations of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide in vivo, which will provide valuable information on its efficacy and safety in animal models. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, which will aid in the development of more effective therapies. Finally, the potential of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain 2-chlorophenyl hydrazine. The next step involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-(4-methoxyphenyl) acetate in the presence of sodium ethoxide to obtain 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Finally, the reaction of 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole with 4-methoxybenzoyl chloride in the presence of triethylamine yields N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-12-8-6-11(7-9-12)17(22)19-10-15-20-16(21-24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMDNWKVJPASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

